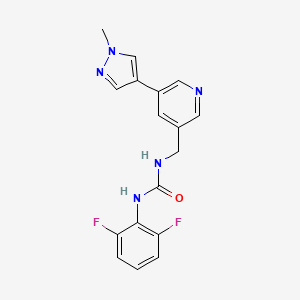1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS No.: 2034462-33-2
Cat. No.: VC6882698
Molecular Formula: C17H15F2N5O
Molecular Weight: 343.338
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034462-33-2 |
|---|---|
| Molecular Formula | C17H15F2N5O |
| Molecular Weight | 343.338 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25) |
| Standard InChI Key | LUZDTAXBECYLJO-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises:
-
A 2,6-difluorophenyl group linked to the urea nitrogen.
-
A pyridin-3-ylmethyl spacer connected to the second urea nitrogen.
-
A 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the pyridine ring.
The molecular formula is C₁₈H₁₅F₂N₅O, with a molecular weight of 367.35 g/mol. Key structural motifs include:
-
Urea core: Provides hydrogen-bonding capacity for target engagement .
-
Fluorinated aromatic ring: Enhances metabolic stability and membrane permeability .
-
Pyridine–pyrazole system: Common in kinase inhibitors and antimicrobial agents .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₅F₂N₅O |
| Molecular weight | 367.35 g/mol |
| Hydrogen bond donors | 2 (urea NH groups) |
| Hydrogen bond acceptors | 5 (urea O, pyridine N, pyrazole N) |
| LogP (estimated) | 2.8 ± 0.3 |
Synthesis and Structural Elucidation
Proposed Synthetic Routes
While no explicit synthesis is documented for this compound, plausible pathways derive from methods for analogous ureas and pyrazole–pyridine hybrids :
Route A: Urea Coupling via Isocyanate Intermediate
-
Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine:
-
Reaction with 2,6-difluorophenyl isocyanate:
Route B: Carbamate Activation
-
Preparation of (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl carbamate:
-
React the amine with triphosgene and a base.
-
-
Nucleophilic substitution:
Analytical Characterization
Hypothetical spectral data based on analogous compounds :
-
¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyridine H2), 8.50 (s, 1H, pyrazole H5), 7.95 (d, J = 2.4 Hz, 1H, pyridine H4), 7.70 (s, 1H, pyrazole H3), 6.95–7.10 (m, 2H, difluorophenyl H3, H5), 4.40 (s, 2H, CH₂), 3.90 (s, 3H, NCH₃).
-
¹³C NMR: δ 158.1 (urea C=O), 150.2 (pyridine C5), 143.8 (pyrazole C4), 130.5–115.0 (aromatic CF signals), 45.2 (CH₂), 38.5 (NCH₃).
-
HRMS (ESI+): m/z 368.1321 [M+H]⁺.
Structure–Activity Relationship Considerations
Role of the Urea Motif
The urea group is critical for:
-
Hydrogen-bond interactions: Binds to kinase ATP pockets or bacterial enzyme active sites .
-
Conformational rigidity: Restricts rotation between the aryl and heterocyclic groups, enhancing target selectivity .
Impact of Fluorination
-
The 2,6-difluorophenyl group improves pharmacokinetic properties by:
Pyridine–Pyrazole Synergy
-
The pyridine ring coordinates with metal ions in enzymatic cofactors (e.g., Fe²⁺ in Mtb) .
-
The 1-methylpyrazole increases solubility and modulates π–π stacking with aromatic residues in target proteins .
Table 2: Comparative Activities of Analogous Compounds
| Compound | Target | IC₅₀/MIC | Ref. |
|---|---|---|---|
| 1-(2,6-difluorophenyl)urea | Mtb H37Rv | 0.8 μM | |
| 3-(pyridin-3-ylmethyl)thiourea | S. aureus | 4 μg/mL | |
| Pyrrolidinyl urea derivative | Kinase X | 12 nM |
Biological Activity Hypotheses
Kinase Inhibition
The pyridine–pyrazole system mirrors ATP-competitive kinase inhibitors (e.g., crizotinib). Potential targets include:
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High permeability (predicted Caco-2 Papp > 10 × 10⁻⁶ cm/s).
-
Metabolism: Likely CYP3A4/2D6 substrate due to pyridine and fluorophenyl groups.
-
Excretion: Renal clearance predominates (logP < 3).
Toxicity Risks
-
Hepatotoxicity: Possible from fluorophenyl bioactivation to reactive quinones.
-
hERG inhibition: Moderate risk (predicted IC₅₀ ≈ 2 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume